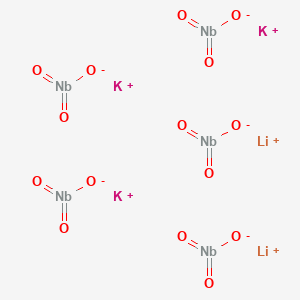
CID 91886304
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel arsenide is an inorganic compound with the chemical formula NiAs It is a binary compound consisting of nickel and arsenic atoms arranged in a specific crystalline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel arsenide can be synthesized through the direct combination of elemental nickel and arsenic. The reaction is typically carried out at high temperatures to facilitate the formation of the compound:
Ni (s) + As (s) → NiAs (s)
Industrial Production Methods: In industrial settings, nickel arsenide is often produced by roasting nickel and arsenic ores. The process involves heating the ores in the presence of oxygen, which leads to the formation of nickel arsenide along with other by-products. The reaction conditions, such as temperature and the presence of additives, are optimized to maximize the yield and purity of nickel arsenide .
Análisis De Reacciones Químicas
Types of Reactions: Nickel arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When heated in the presence of oxygen, nickel arsenide can oxidize to form nickel oxide and arsenic trioxide.
Reduction: Nickel arsenide can be reduced using reducing agents like hydrogen gas to produce elemental nickel and arsenic.
Substitution: In certain conditions, nickel arsenide can undergo substitution reactions where arsenic atoms are replaced by other elements such as sulfur or selenium.
Major Products:
Oxidation: Nickel oxide (NiO) and arsenic trioxide (As2O3)
Reduction: Elemental nickel (Ni) and arsenic (As)
Substitution: Compounds like nickel sulfide (NiS) or nickel selenide (NiSe)
Aplicaciones Científicas De Investigación
Nickel arsenide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nickel-based compounds and materials.
Biology: Studies have explored its potential use in biological systems, particularly in understanding the interactions between nickel and arsenic at the molecular level.
Medicine: Research is ongoing to investigate the potential therapeutic applications of nickel arsenide, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of nickel arsenide involves its interaction with molecular targets and pathways within a system. At the molecular level, nickel arsenide can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but studies suggest that nickel arsenide may affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Nickel arsenide shares similarities with other compounds such as nickel sulfide (NiS), nickel selenide (NiSe), and iron arsenide (FeAs). it is unique in its specific crystalline structure and the properties it imparts. For example:
Nickel Sulfide (NiS): Similar in structure but contains sulfur instead of arsenic.
Nickel Selenide (NiSe): Contains selenium instead of arsenic, leading to different chemical and physical properties.
Iron Arsenide (FeAs): Contains iron instead of nickel, which affects its magnetic and electronic properties.
Propiedades
InChI |
InChI=1S/As2.Ni/c1-2; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQKJKDQZNVJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[As]=[As] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.537 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate](/img/structure/B576775.png)
![(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B576776.png)






